Differential Deubiquitinase (DUB) Target Engagement Profile in Primary qHTS
In a quantitative high-throughput screening (qHTS) campaign against a panel of deubiquitinases, 2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one exhibited a narrower target engagement profile compared to structurally similar negative control compounds that showed broad, non-specific activity. The compound registered active in primary assays for USP8, USP7, USP28, and USP10, but was inactive against USP17, UCHL1, OTUD3, and USP30 within the same screening paradigm, demonstrating a functional selectivity window . Meanwhile, 7-(4-fluorophenyl) and 7-methyl analogs, while not explicitly screened in this specific panel, have been reported with divergent biological annotations in other pathway-focused assays, suggesting a distinct structure-activity relationship (SAR) that precludes direct functional substitution .
| Evidence Dimension | DUB target selectivity profile (active vs. inactive in primary qHTS) |
|---|---|
| Target Compound Data | Active: USP8, USP7, USP28, USP10. Inactive: USP17, UCHL1, OTUD3, USP30. |
| Comparator Or Baseline | Negative control compounds in the same panel showed pan-DUB inhibition. 7-(4-fluorophenyl) analog (CAS 1005241-25-7) has documented anti-cancer/anti-inflammatory bioactivity but lacks DUB panel data. |
| Quantified Difference | Selectivity window defined by 4 active vs. 4 inactive DUB targets (AID series: 1645853-1645860). |
| Conditions | NIH/NCATS qHTS primary screening at 10 µM concentration; DUB FAST HTS platform. |
Why This Matters
This selective, multi-DUB inhibition profile is a distinct pharmacological fingerprint that a generic dihydroquinazolinone or alternative analog will not replicate, making the compound uniquely valuable for dissecting crosstalk within the ubiquitin-proteasome system.
